

Application Notes and Protocols for Nicotinamide Riboside (NRM) Administration in Mouse Models

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Compound of Interest

Compound Name: Nicotinamide riboside malate

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These application notes provide a comprehensive guide to the administration of Nicotinamide Riboside (NR), a precursor to nicotinamide adenine dinucleotide (NAD⁺), in mouse models. This document outlines detailed protocols for NR administration, subsequent analysis of its biological effects, and a summary of expected quantitative outcomes.

Introduction

Nicotinamide Riboside is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to NAD⁺.^[1] NAD⁺ is a critical coenzyme in cellular metabolism and signaling, and its levels are known to decline with age and in various pathological conditions. Supplementation with NR has been shown to increase NAD⁺ levels in multiple tissues, leading to the activation of sirtuins, improved mitochondrial function, and the regeneration of stem cells.^[2] These effects have made NR a subject of intense research in the context of aging, metabolic diseases, and neurodegenerative disorders.^{[2][3]} This document provides standardized protocols for researchers utilizing mouse models to investigate the therapeutic potential of NR.

Data Presentation

The following tables summarize the quantitative effects of NR administration in mouse models as reported in various studies.

Table 1: Effect of Nicotinamide Riboside (NR) Administration on NAD⁺ Levels in Mouse Tissues

Mouse Model	Tissue	NR Dose & Administration Route	Duration	Fold Change in NAD ⁺ (vs. Control)	Reference
C57BL/6J	Liver	185 mg/kg, oral gavage	2 hours	~1.5x	[4]
C57BL/6J	Liver	400 mg/kg/day in diet	20 weeks	Significantly increased	[5]
C57BL/6J	Muscle	400 mg/kg/day in diet	Not specified	Significantly increased	[6]
GWJ mouse model	Plasma	100 µg/kg/day in diet	2 months	Increased to control levels	[3]
ApoE ^{-/-}	Aorta	400 mg/kg/day, oral gavage	4 weeks	Not specified	[7]

Table 2: Effect of Nicotinamide Riboside (NR) on Sirtuin Activity in Mouse Tissues

Mouse Model	Tissue	NR Dose & Administration Route	Duration	Effect on Sirtuin Activity	Reference
GWJ mouse model	Brain	100 µg/kg/day in diet	2 months	Increased Sirt1 levels and deacetylation of targets	[3]
C57BL/6J	Liver, Muscle	Not specified	Not specified	Increased SIRT1 and SIRT3 activity	[2]
Fetal Heart Cells (in vitro)	Heart	Not specified	Not specified	Activated SIRT3	[8]

Table 3: Effect of Nicotinamide Riboside (NR) on Mitochondrial Respiration in Mouse Tissues

Mouse Model	Tissue	NR Dose & Administration Route	Duration	Effect on Mitochondrial Respiration	Reference
C57BL/6N & C57BL/6J	Soleus Muscle	Supplemented in diet	8 weeks	Increased mitochondrial respiration	[9]
Mitochondrial Myopathy Model	Skeletal Muscle	Oral supplementation	Not specified	Induced mitochondrial biogenesis and increased respiratory chain protein amounts	[10]
C57BL/6NJ (obese)	Skeletal Muscle	Supplemented in diet	Not specified	Little to no augmentation of mitochondrial function	[11]
Pig Model	Longissimus Dorsi Muscle	Supplemented in diet	Not specified	Lower proton leak-associated respiration at 45 min postmortem	[1]

Experimental Protocols

Protocol 1: Administration of Nicotinamide Riboside (NR) by Oral Gavage

This protocol describes the standard procedure for administering a liquid solution of NR directly into the stomach of a mouse.

Materials:

- Nicotinamide Riboside (NR)
- Sterile water or saline
- Animal scale
- Gavage needles (18-20 gauge, 1.5 inches with a rounded tip for mice)[12]
- Syringes (1 ml)
- 70% ethanol

Procedure:

- Preparation of NR Solution: Dissolve the desired amount of NR in sterile water or saline. Ensure the solution is fully dissolved and at room temperature before administration. A common dosage is 185 mg/kg.[4]
- Animal Handling and Restraint:
 - Weigh the mouse to calculate the precise volume of the NR solution to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[12][13]
 - Properly restrain the mouse by scruffing the neck to immobilize the head and align the esophagus and stomach.[13][14]
- Gavage Needle Insertion:
 - Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[15]
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[14][15] The mouse should swallow the tube as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.

- Administration of NR Solution:
 - Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly administer the NR solution.[\[13\]](#)
 - After administration, gently remove the gavage needle in a single, smooth motion.[\[16\]](#)
- Post-Procedure Monitoring:
 - Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes.[\[16\]](#)

Protocol 2: Measurement of NAD⁺ Levels by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and quantification of NAD⁺ from mouse tissues.

Materials:

- Mouse tissue (e.g., liver, muscle)
- Phosphate buffered saline (PBS), ice-cold
- Perchloric acid (PCA), 0.6 M, ice-cold
- Potassium carbonate (K₂CO₃), 3 M
- Centrifuge
- HPLC system with a C18 reverse-phase column
- NAD⁺ standard solution
- Mobile phase buffers

Procedure:

- Tissue Homogenization:

- Excise the tissue of interest and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
- Homogenize the frozen tissue in ice-cold 0.6 M PCA.
- Acid Extraction:
 - Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.
 - Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
 - Collect the supernatant, which contains the acid-soluble metabolites including NAD⁺.
- Neutralization:
 - Neutralize the acidic supernatant by adding 3 M K₂CO₃ dropwise until the pH reaches 6.5-7.0.
 - Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C and collect the neutralized supernatant.
- HPLC Analysis:
 - Filter the supernatant through a 0.22 µm filter before loading onto the HPLC system.
 - Inject the sample into the HPLC equipped with a C18 column.
 - Elute NAD⁺ using an appropriate mobile phase gradient. A common method involves a gradient of two buffers, such as a phosphate buffer and a phosphate buffer with methanol.
 - Detect NAD⁺ by UV absorbance at 260 nm.
 - Quantify the NAD⁺ concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of NAD⁺.[\[17\]](#)[\[18\]](#)

Protocol 3: Western Blot Analysis of Sirtuin 1 (SIRT1) Expression

This protocol describes the detection and quantification of SIRT1 protein levels in mouse tissue lysates.

Materials:

- Mouse tissue (e.g., liver)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against SIRT1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction:
 - Homogenize the mouse tissue in ice-cold RIPA buffer.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant containing the total protein.
- Protein Quantification:

- Determine the protein concentration of the lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
 - Separate the proteins by size using SDS-PAGE.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.[\[19\]](#)
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody against SIRT1 (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection and Analysis:
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Quantify the band intensity using densitometry software. Normalize the SIRT1 signal to a loading control (e.g., β-actin or GAPDH).[\[20\]](#)[\[21\]](#)

Protocol 4: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol details the measurement of oxygen consumption rates (OCR) in isolated mitochondria from mouse skeletal muscle.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Materials:

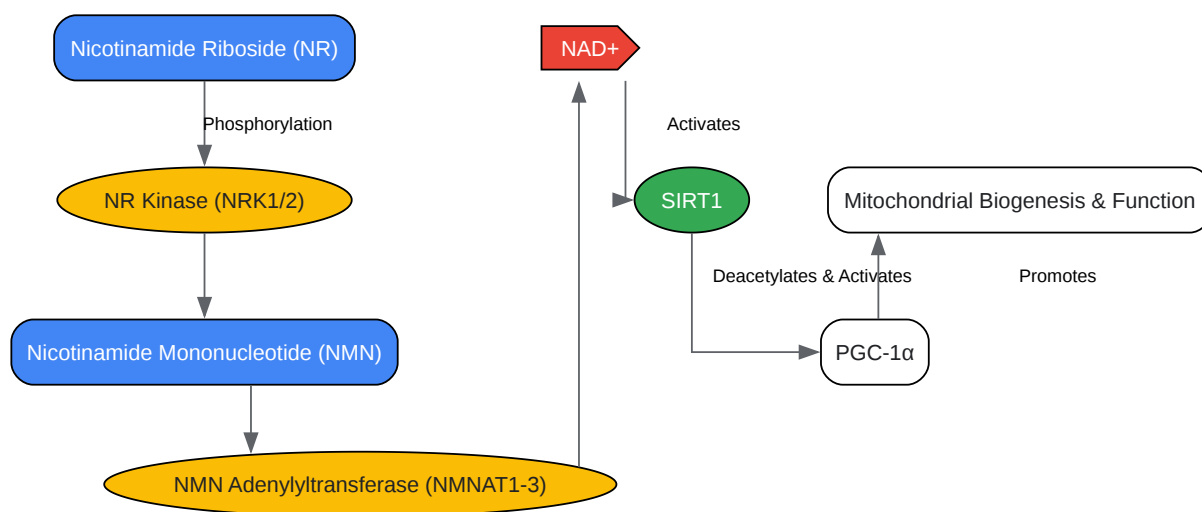
- Mouse skeletal muscle
- Mitochondria isolation buffer
- Seahorse XF Cell Culture Microplates
- Seahorse XF Analyzer
- Substrates and inhibitors for mitochondrial stress test (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone/antimycin A)
- BCA protein assay kit

Procedure:

- Isolation of Mitochondria:
 - Excise skeletal muscle and place it in ice-cold mitochondria isolation buffer.
 - Mince the tissue and homogenize it using a Potter-Elvehjem homogenizer.
 - Isolate mitochondria through a series of differential centrifugations.
- Protein Quantification:
 - Determine the protein concentration of the isolated mitochondria using a BCA assay.
- Seahorse XF Assay:
 - Coat the Seahorse XF microplate with an appropriate attachment solution (e.g., Matrigel) if working with intact fibers. For isolated mitochondria, this may not be necessary.
 - Add a specific amount of isolated mitochondria (e.g., 2-5 μ g) to each well of the microplate.

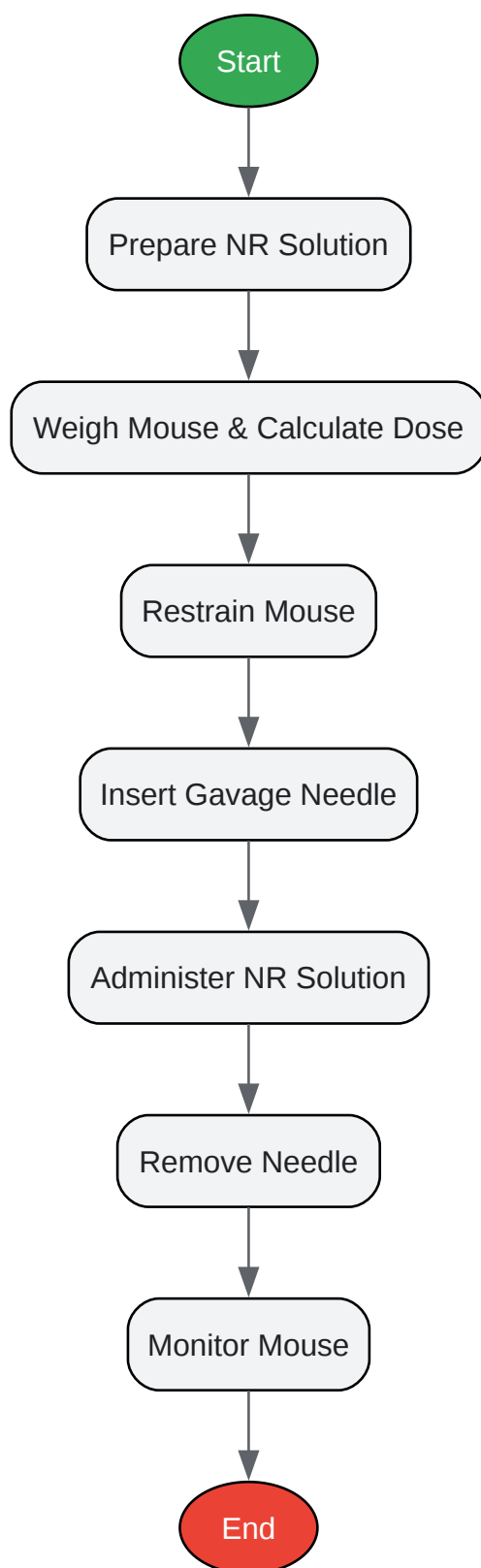
- Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting substrates and inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
- The standard sequence of injections is:
 1. Substrates (e.g., pyruvate and malate) and ADP to measure State 3 respiration.
 2. Oligomycin to inhibit ATP synthase and measure State 4o (proton leak) respiration.
 3. FCCP, an uncoupler, to measure maximal respiratory capacity.
 4. Rotenone and antimycin A to inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption.
- Data Analysis:
 - The Seahorse XF software calculates the OCR at each stage.
 - Normalize the OCR data to the amount of mitochondrial protein loaded in each well.

Mandatory Visualizations



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Caption: Signaling pathway of NR conversion to NAD⁺ and subsequent activation of SIRT1.



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Caption: Experimental workflow for oral gavage of Nicotinamide Riboside in mice.

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